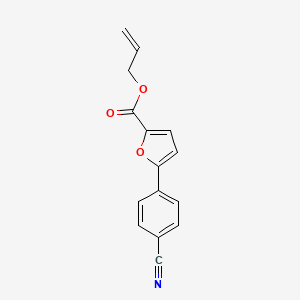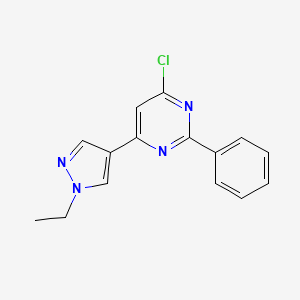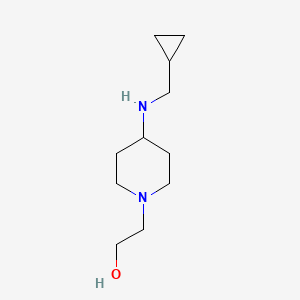
2-(Diethylamino)pyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cianopirimidina-2-ilamina (Dietilamino) es un compuesto químico que pertenece a la familia de las pirimidinas. Las pirimidinas son compuestos orgánicos aromáticos heterocíclicos similares a las piridinas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-Cianopirimidina-2-ilamina (Dietilamino) generalmente implica la reacción de dietilamina con un derivado de pirimidina. Un método común incluye el uso de 2-cloro-5-cianopirimidina como material de partida. La reacción se lleva a cabo en presencia de una base, como carbonato de potasio, en un solvente orgánico como la dimetilformamida (DMF) a temperaturas elevadas .
Métodos de producción industrial
Los métodos de producción industrial de este compuesto no están ampliamente documentados en la literatura. El enfoque general implicaría escalar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción para obtener mayores rendimientos y garantizar que el proceso sea rentable y ecológico.
Análisis De Reacciones Químicas
Tipos de reacciones
5-Cianopirimidina-2-ilamina (Dietilamino) puede experimentar diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El grupo dietilamino puede ser sustituido por otros nucleófilos.
Oxidación y reducción: El compuesto puede ser oxidado o reducido en condiciones específicas para formar diferentes derivados.
Reacciones de ciclación: Puede participar en reacciones de ciclación para formar estructuras heterocíclicas más complejas.
Reactivos y condiciones comunes
Sustitución: Reactivos como hidruro de sodio (NaH) o terc-butóxido de potasio (KOtBu) en solventes apróticos.
Oxidación: Agentes oxidantes como permanganato de potasio (KMnO4) o peróxido de hidrógeno (H2O2).
Reducción: Agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir diversas pirimidinas sustituidas, mientras que la oxidación y la reducción pueden conducir a la formación de N-óxidos de pirimidina o derivados de pirimidina reducidos .
Aplicaciones Científicas De Investigación
5-Cianopirimidina-2-ilamina (Dietilamino) tiene varias aplicaciones de investigación científica:
Química medicinal: Se utiliza como bloque de construcción para la síntesis de posibles agentes anticancerígenos que se dirigen al receptor del factor de crecimiento epidérmico (EGFR) e inhibidores de la ciclooxigenasa-2 (COX-2)
Ciencia de materiales: Se puede utilizar en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 5-Cianopirimidina-2-ilamina (Dietilamino), particularmente en su función como agente anticancerígeno, implica la inhibición de enzimas clave como EGFR y COX-2. Estas enzimas juegan un papel crucial en la proliferación celular y la inflamación. Al inhibir estos objetivos, el compuesto puede inducir la apoptosis (muerte celular programada) y detener el ciclo celular en las células cancerosas .
Comparación Con Compuestos Similares
Compuestos similares
- 5-Cianopirimidina-2-ilamina (Dietilamino) (4-fluorofenil)-4-etiltio-6-(2-oxoazepan-3-ilamino)
- 5-Cianopirimidinonas
Singularidad
5-Cianopirimidina-2-ilamina (Dietilamino) es único debido a su sustitución específica de dietilamino, que imparte propiedades químicas y biológicas distintas. En comparación con otros derivados de pirimidina, ha mostrado una actividad prometedora como inhibidor dual de EGFR/COX-2, convirtiéndolo en un compuesto valioso en la investigación anticancerígena .
Propiedades
Fórmula molecular |
C9H12N4 |
|---|---|
Peso molecular |
176.22 g/mol |
Nombre IUPAC |
2-(diethylamino)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C9H12N4/c1-3-13(4-2)9-11-6-8(5-10)7-12-9/h6-7H,3-4H2,1-2H3 |
Clave InChI |
YGEOSOFRQQBCMC-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=NC=C(C=N1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Bromo-5-(2-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11795917.png)




